molecular formula C17H14ClN3O3S B270082 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No. B270082
M. Wt: 375.8 g/mol
InChI Key: BDLZKVWSHZEKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide, also known as CM-272, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives and has shown promising results in various preclinical studies. In

Mechanism of Action

The mechanism of action of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves the inhibition of HDAC6, which is a class II histone deacetylase. HDAC6 plays a crucial role in the regulation of cell growth and division, and its inhibition can lead to the induction of apoptosis in cancer cells. Additionally, 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and have anti-inflammatory properties. Additionally, 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the activity of HDAC6, which is involved in the regulation of cell growth and division.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide in lab experiments is its high yield during synthesis. Additionally, 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications and has shown promising results in various preclinical studies. However, one of the limitations of using 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide. One potential future direction is the development of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide in vivo. Furthermore, the development of analogs of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide with improved solubility and bioavailability could lead to the development of more potent therapeutic agents. Overall, the study of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves the reaction of 2-mercapto-5-(3-chlorophenyl)-1,3,4-oxadiazole with 4-methoxyphenylacetic acid chloride in the presence of a base. The reaction proceeds via an SN2 mechanism, and the final product is obtained after purification by column chromatography. The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been reported in various research articles, and the yield of the final product is typically high.

Scientific Research Applications

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-tumor, and anti-cancer properties. 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the activity of certain enzymes, such as HDAC6, which is involved in the regulation of cell growth and division. This inhibition can lead to the induction of apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Molecular Formula

C17H14ClN3O3S

Molecular Weight

375.8 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H14ClN3O3S/c1-23-14-7-5-13(6-8-14)19-15(22)10-25-17-21-20-16(24-17)11-3-2-4-12(18)9-11/h2-9H,10H2,1H3,(H,19,22)

InChI Key

BDLZKVWSHZEKIW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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